molecular formula C45H90O4 B14494416 Octadecyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-57-1

Octadecyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14494416
CAS No.: 64713-57-1
M. Wt: 695.2 g/mol
InChI Key: AALQREXLNRPOGB-UHFFFAOYSA-N
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Description

Octadecyl 2,3-bis(dodecyloxy)propanoate is a highly branched ester featuring a central propanoate backbone substituted with two dodecyloxy (C12) chains and an octadecyl (C18) ester group. Key properties inferred from analogs include:

  • High hydrophobicity: Driven by long alkyl chains.
  • Complex molecular architecture: Contributing to applications in surfactants, lubricants, or polymer additives.

Properties

CAS No.

64713-57-1

Molecular Formula

C45H90O4

Molecular Weight

695.2 g/mol

IUPAC Name

octadecyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C45H90O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-49-45(46)44(48-41-38-35-32-29-21-18-15-12-9-6-3)43-47-40-37-34-31-28-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3

InChI Key

AALQREXLNRPOGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. Esterification is a chemical reaction between an alcohol and an acid, producing an ester and water. The reaction is usually catalyzed by an acid such as sulfuric acid. The specific synthetic route for this compound involves the reaction of octadecanol with 2,3-bis(dodecyloxy)propanoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed continuously, and the product is removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares octadecyl 2,3-bis(dodecyloxy)propanoate (theoretical values) with structurally related esters and branched aliphatic compounds. Data is derived from experimental analogs and computational models.

Property This compound Octadecyl 2,3-bis(hexadecyloxy)propanoate Octadecyl heptanoate tert-Butyl 3-(2-(prop-2-yn-1-yloxy)ethoxy)propanoate
Molecular Formula C₄₃H₈₄O₅ (theoretical) C₄₇H₉₂O₅ C₂₅H₅₀O₂ C₁₂H₂₀O₄
Molecular Weight (g/mol) ~731 (calculated) 806.81 382.67 228.28
Hydrogen Bond Acceptors 4 4 2 4
Rotatable Bonds ~44 (estimated) 52 24 9
XlogP ~20 (estimated) 24.2 9.5 2.1
Polar Surface Area (Ų) ~44.8 44.76 26.3 44.8
Key Observations:

Chain Length Impact: The hexadecyloxy analog (C16 chains) has a higher molecular weight (806.81 vs. ~731 g/mol) and hydrophobicity (XlogP 24.2 vs. ~20) compared to the dodecyloxy variant due to longer alkyl chains . Octadecyl heptanoate, a simpler ester with a short-chain acid (C7), exhibits significantly lower XlogP (9.5) and molecular weight (382.67 g/mol), highlighting the role of branching in hydrophobicity .

In contrast, tert-butyl derivatives with rigid substituents (e.g., propynyloxy groups) have fewer rotatable bonds (9), favoring stability in solvents or reactive intermediates .

Polarity :

  • Despite similar polar surface areas (~44.8 Ų), the tert-butyl derivative’s electronegative alkynyl groups may enhance solubility in polar solvents compared to purely aliphatic esters .

Challenges in Comparative Analysis

  • Data Limitations: Direct experimental data for this compound is scarce. Comparisons rely on analogs (e.g., CAS 64713-43-5) and computational models .
  • Chain-Length Effects : Dodecyloxy (C12) vs. hexadecyloxy (C16) substitutions alter melting points, solubility, and biodegradability, necessitating empirical validation.

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